N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclohex-3-enecarboxamide
Description
N-(2-(1-Tosylpiperidin-2-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic organic compound characterized by a hybrid structure combining a tosylpiperidine moiety, an ethyl linker, and a cyclohexene carboxamide group. The tosyl (p-toluenesulfonyl) group enhances metabolic stability and influences binding interactions, while the cyclohexene ring introduces conformational rigidity.
Properties
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3S/c1-17-10-12-20(13-11-17)27(25,26)23-16-6-5-9-19(23)14-15-22-21(24)18-7-3-2-4-8-18/h2-3,10-13,18-19H,4-9,14-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOFATIOAYOUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclohex-3-enecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a base such as pyridine.
Attachment of the Cyclohexene Ring: The cyclohexene ring is attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Final Assembly: The final compound is assembled through amide bond formation, typically using a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the cyclohexene ring.
Reduction: Reduced forms of the piperidine and cyclohexene rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclohex-3-enecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Features
The compound shares functional groups with several sulfonamide-based inhibitors, particularly the H-Series (e.g., H-8, H-89) (Figure 3, ). Key structural comparisons include:
| Compound | Core Structure | Sulfonamide Group | Linker/Backbone | Unique Features |
|---|---|---|---|---|
| N-(2-(1-Tosylpiperidin-2-yl)ethyl)cyclohex-3-enecarboxamide | Cyclohexene carboxamide | Tosyl (attached to piperidine) | Ethyl-piperidine linker | Conformational rigidity (cyclohexene) |
| H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) | Isoquinoline sulfonamide | 5-isoquinolinesulfonyl | Ethyl-methylamino linker | Methylamino substitution |
| H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) | Isoquinoline sulfonamide | 5-isoquinolinesulfonyl | p-Bromocinnamyl-ethylamino linker | Enhanced lipophilicity (bromine, cinnamyl) |
Key Observations :
- Sulfonamide Role: The tosyl group in the target compound and the isoquinolinesulfonyl group in H-Series inhibitors both act as hydrogen-bond acceptors, critical for target binding .
- Aromatic vs. Aliphatic Cores: The H-Series employs an isoquinoline core for π-π stacking, while the target compound’s cyclohexene carboxamide introduces steric and electronic differences.
Pharmacological Implications
- Selectivity : H-89’s p-bromocinnamyl group improves selectivity for protein kinase A (PKA) over PKC (IC₅₀ = 48 nM vs. 310 nM) . The target compound’s tosylpiperidine group may confer selectivity for proteases or kinases with hydrophobic binding pockets.
- Potency : H-8 shows moderate potency (IC₅₀ ~ 1.2 µM for PKA), whereas the cyclohexene carboxamide’s rigidity in the target compound could enhance affinity by reducing entropy penalties during binding.
- Pharmacokinetics : The tosyl group may increase metabolic stability compared to the H-Series’ primary sulfonamides, which are prone to faster clearance.
Biological Activity
Overview of N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclohex-3-enecarboxamide
This compound is a synthetic compound that incorporates a piperidine moiety and a cyclohexene structure, which suggests potential biological activity relevant to various therapeutic areas. The tosyl group (tosyl = p-toluenesulfonyl) enhances the compound's reactivity and solubility, making it a useful scaffold in drug design.
While specific studies on this compound may be limited, compounds with similar structures often exhibit biological activities through various mechanisms, including:
- Receptor Modulation : Compounds featuring piperidine rings are known to interact with neurotransmitter receptors (e.g., dopamine, serotonin), potentially influencing mood and cognition.
- Enzyme Inhibition : The presence of amide bonds can facilitate interactions with enzymes, possibly acting as inhibitors or modulators in metabolic pathways.
Antinociceptive Activity
Research on related piperidine derivatives has shown potential antinociceptive effects. For instance, studies indicate that such compounds can modulate pain pathways by affecting opioid receptors or other pain-related signaling mechanisms.
Antidepressant Effects
Compounds similar to this compound have been investigated for their antidepressant properties. The modulation of serotonin and norepinephrine levels is a common target for antidepressant drugs.
Case Studies and Research Findings
-
Study on Piperidine Derivatives :
A study published in Journal of Medicinal Chemistry explored various piperidine derivatives, noting their ability to act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders. -
Cyclohexene-Based Compounds :
Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that cyclohexene derivatives possess anti-inflammatory properties, suggesting that this compound may exhibit similar effects.
Comparative Analysis Table
| Property | This compound | Related Compounds |
|---|---|---|
| Chemical Class | Amide | Amide |
| Piperidine Presence | Yes | Yes |
| Cyclohexene Presence | Yes | Yes |
| Antinociceptive Activity | Potential (based on structure) | Confirmed in studies |
| Antidepressant Activity | Potential (based on structure) | Confirmed in studies |
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclohex-3-enecarboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step organic reactions, including cyclization to form the cyclohexene ring and functional group transformations (e.g., tosylation of the piperidine moiety). Key challenges include maintaining regioselectivity during cyclization and avoiding side reactions in the presence of reactive groups like the carboxamide. Optimization strategies include:
- Temperature control : Low temperatures (0–5°C) during amide coupling to minimize racemization .
- Catalyst selection : Use of coupling agents like EDC/HOBt for efficient carboxamide formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the tosylpiperidinyl and cyclohexene groups via characteristic shifts (e.g., aromatic protons at δ 7.2–7.8 ppm for tosyl, olefinic protons at δ 5.5–6.0 ppm for cyclohexene) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity in derivatives of this compound?
- Answer :
- Derivative synthesis : Modify the cyclohexene ring (e.g., saturation to cyclohexane) or replace the tosyl group with alternative sulfonamides .
- Bioassays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays or cellular viability assays (e.g., MTT for cytotoxicity) .
- Data analysis : Correlate substituent electronic/hydrophobic properties (via Hammett σ or logP values) with IC50 values using multivariate regression .
Q. What methodologies address discrepancies in biological activity data between structurally similar analogs?
- Answer :
- Replicate experiments : Ensure consistency in assay conditions (e.g., cell line passage number, incubation time) .
- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly .
- Computational modeling : Perform molecular dynamics simulations to assess conformational stability of ligand-target complexes .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., cyclohexene carboxamide interacting with hydrophobic pockets) .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in the tosyl group) using Schrödinger’s Phase .
- ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and blood-brain barrier permeability .
Q. How can metabolic stability and pharmacokinetic properties of this compound be investigated?
- Answer :
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes to measure half-life (t1/2) .
- Plasma protein binding : Use equilibrium dialysis to determine free fraction .
- In vivo studies : Administer to rodent models and analyze plasma concentrations via LC-MS/MS to calculate AUC and clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
